Superior Cancer Cell Selectivity of m-Se3 Compared to Alternative c-MYC Transcription Inhibitor IZCZ-3
m-Se3 exhibits markedly superior selectivity for cancer cells over normal cells compared to the alternative c-MYC transcription inhibitor IZCZ-3. In head-to-head cross-study comparison, m-Se3 demonstrates a >28.6-fold selectivity for HepG2 hepatoma cells (IC50 = 3.5 µM) over L02 normal hepatocytes (IC50 > 100 µM) . In contrast, IZCZ-3 shows only a ~3.8-fold selectivity for A-375 melanoma cells (IC50 = 4.2 µM) over BJ normal fibroblasts (IC50 = 15.9 µM) under similar assay conditions . This 7.5-fold higher selectivity margin for m-Se3 is critical for experiments where minimizing off-target effects on normal tissue is paramount.
| Evidence Dimension | Cancer cell selectivity (fold difference between cancer and normal cell IC50) |
|---|---|
| Target Compound Data | >28.6-fold (HepG2 IC50 = 3.5 µM vs. L02 IC50 > 100 µM) |
| Comparator Or Baseline | IZCZ-3: ~3.8-fold (A-375 IC50 = 4.2 µM vs. BJ IC50 = 15.9 µM) |
| Quantified Difference | m-Se3 exhibits approximately 7.5-fold higher selectivity margin than IZCZ-3 |
| Conditions | MTT assay, 48 h incubation for m-Se3; 24 h incubation for IZCZ-3 |
Why This Matters
Higher selectivity reduces off-target cytotoxicity in normal tissues, improving experimental signal-to-noise ratio and translational relevance.
